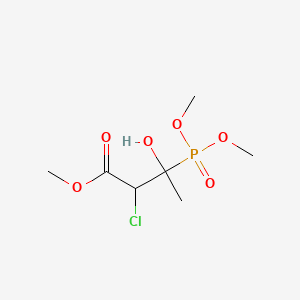![molecular formula C14H22N2O5Si B13732243 2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine CAS No. 178179-66-3](/img/structure/B13732243.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, but with modifications that include the removal of a hydroxyl group at the 2’ position and the addition of a trans-2-trimethylsilylvinyl group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ position. The introduction of the trans-2-trimethylsilylvinyl group is achieved through a palladium-catalyzed coupling reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trimethylsilyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies of nucleic acid interactions and as a probe for investigating the mechanisms of DNA and RNA synthesis.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases, and can inhibit their activity. This leads to the termination of nucleic acid chains and the inhibition of cell proliferation. The trimethylsilyl group enhances the compound’s stability and cellular uptake, making it more effective in its biological activities .
Comparison with Similar Compounds
2-Deoxyuridine: Lacks the trimethylsilyl group and has different biological properties.
5-Bromo-2-deoxyuridine: Contains a bromine atom instead of the trimethylsilyl group and is used as a mutagen in genetic research.
2-Deoxy-5-ethyluridine: Has an ethyl group instead of the trimethylsilyl group and exhibits different chemical reactivity.
Uniqueness: 2-Deoxy-5-(trans-2-trimethylsilylvinyl)uridine is unique due to the presence of the trans-2-trimethylsilylvinyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, cellular uptake, and ability to interfere with nucleic acid metabolism, making it a valuable tool in various research applications .
Properties
CAS No. |
178179-66-3 |
|---|---|
Molecular Formula |
C14H22N2O5Si |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-trimethylsilylethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5Si/c1-22(2,3)5-4-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h4-5,7,10-12,17-18H,6,8H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
CSODJOQYCQMVDZ-QJPTWQEYSA-N |
Isomeric SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C[Si](C)(C)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


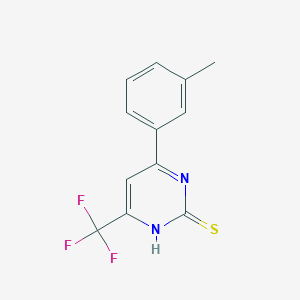
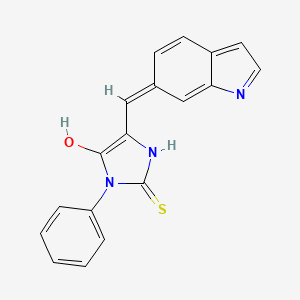
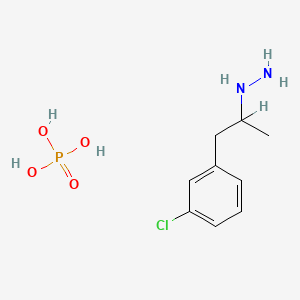

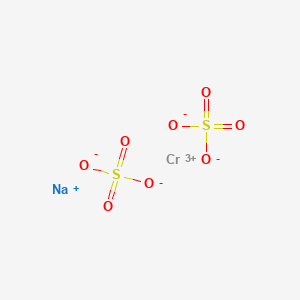
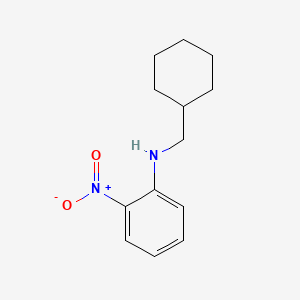

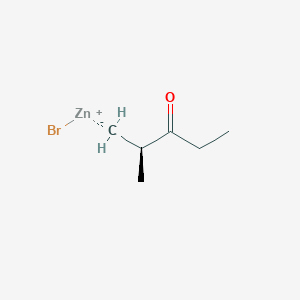
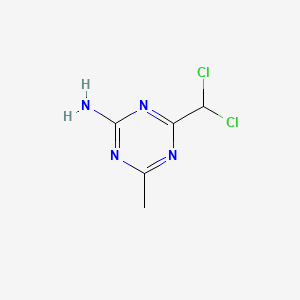
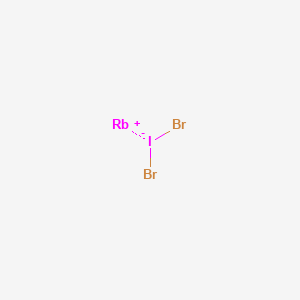

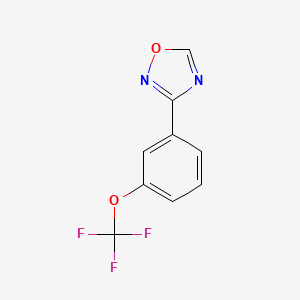
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
